2-Fluoro-5-(3-methoxyphenyl)phenol
Description
2-Fluoro-5-(3-methoxyphenyl)phenol is a fluorinated phenolic compound featuring a fluorine atom at the ortho-position (C2) and a 3-methoxyphenyl substituent at the para-position (C5) of the phenol ring. This compound is of interest in medicinal and agrochemical research due to the versatility of fluorinated phenols in modulating biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-fluoro-5-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFMCXXMCCHELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684153 | |
| Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-85-3 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4-fluoro-3′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 2-fluoro-5-nitrophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired product. The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines .
Scientific Research Applications
2-Fluoro-5-(3-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural and Electronic Features
Fluorinated phenolic compounds vary significantly in biological and physicochemical properties depending on substituent type, position, and core structure. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Donating vs. In contrast, trifluoromethyl (-CF₃) or pyridine cores create electron-deficient systems, favoring electrophilic interactions .
- Lipophilicity: Trifluoromethyl substituents (e.g., in 2-Fluoro-5-(trifluoromethyl)phenol) significantly increase lipophilicity (logP), improving membrane permeability but reducing aqueous solubility. Methoxy groups offer a balance, moderately enhancing solubility while retaining some lipophilicity .
Antiparasitic Activity
- 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol : Demonstrated submicromolar activity against Leishmania spp. due to strong electron-withdrawing effects enhancing target binding .
- This compound: While direct biological data are unavailable, analogs with methoxy groups are often explored for antimicrobial properties due to improved solubility and metabolic stability compared to CF₃ derivatives.
Agrochemical Metabolites
- 2-Fluoro-5-[(4-fluorophenyl)...]phenol derivatives: Identified as stable metabolites of flusilazole, highlighting the role of fluorine in resisting oxidative degradation . The methoxy group in the target compound may undergo demethylation, altering metabolic pathways.
Physicochemical Properties
Table 2: Property Comparison
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